molecular formula C25H21N3O4 B11607136 Benzyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Benzyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Cat. No.: B11607136
M. Wt: 427.5 g/mol
InChI Key: MQYPUUDNNFCSCA-UHFFFAOYSA-N
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Description

Benzyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Spiro Compound Formation: The indole derivative is then reacted with a suitable pyran precursor under acidic or basic conditions to form the spiro compound.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. These properties make it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, the compound’s derivatives are being investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate: Lacks the prop-2-en-1-yl group.

    Benzyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxamide: Contains a carboxamide group instead of a carboxylate group.

Uniqueness

The presence of the prop-2-en-1-yl group and the specific arrangement of functional groups in Benzyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate imparts unique chemical properties, making it distinct from similar compounds. These properties include enhanced reactivity and potential for diverse chemical modifications.

Properties

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

benzyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C25H21N3O4/c1-3-13-28-20-12-8-7-11-18(20)25(24(28)30)19(14-26)22(27)32-16(2)21(25)23(29)31-15-17-9-5-4-6-10-17/h3-12H,1,13,15,27H2,2H3

InChI Key

MQYPUUDNNFCSCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(C3=CC=CC=C3N(C2=O)CC=C)C(=C(O1)N)C#N)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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